

# A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib

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In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring these specific genetic alterations. This guide provides an objective comparison of two key players in this field: vorasidenib (**AG-881**), a dual inhibitor of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their clinical use for researchers, scientists, and drug development professionals.

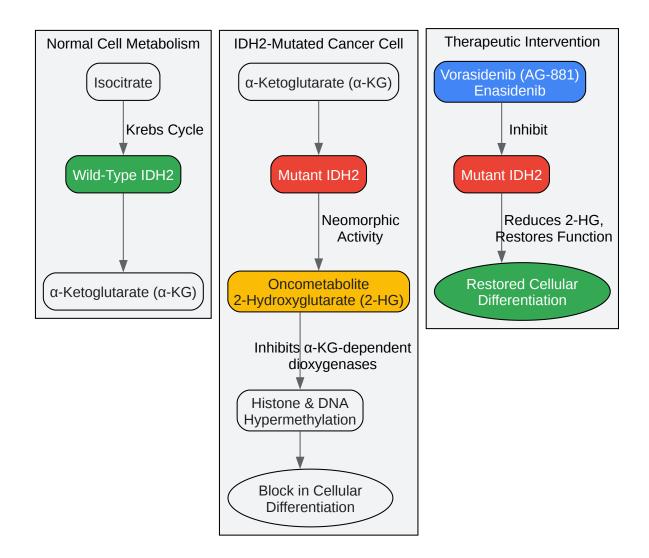
## Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic function, causing the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent enzymes, including histone and DNA demethylases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4] This process is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2][5]

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of hematopoietic progenitor cells.[1][6][7][8]



Vorasidenib (**AG-881**) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production, leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioma.[9][10][12]



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**Caption:** Signaling pathway of mutant IDH2 and therapeutic intervention.



### **Quantitative Efficacy Data**

The clinical development and approved indications for enasidenib and vorasidenib differ significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

Table 1: Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AMI

Clinical Trial / Study	Patient Population	N	Overall Response Rate (ORR)	Complete Remission (CR)	Median Overall Survival (OS)
Phase I/II (NCT019154 98)[2][3][4] [13][14][15]	Relapsed/Ref ractory AML	176-239	40.3%	19.3%	9.3 months (overall)
19.7 months (for patients achieving CR)					
Real-world Study[16]	Relapsed/Ref ractory AML	124	77%	-	11 months
IDHENTIFY (Phase III) [14]	Older patients with R/R AML	-	-	-	Did not meet primary OS endpoint vs. conventional care

# Table 2: Efficacy of Vorasidenib (AG-881) in IDH-Mutant Glioma



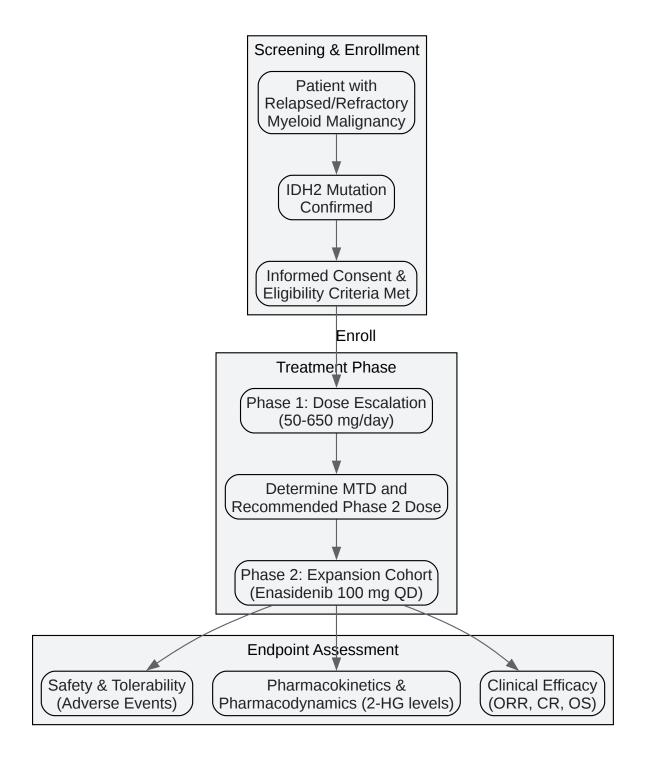
Clinical Trial <i>l</i> Study	Patient Population	N	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)
Phase I (NCT02481154) [10][17]	Recurrent/Progre ssive Glioma (non-enhancing)	52	18%	36.8 months
INDIGO (Phase III, NCT04164901) [5][18]	Grade 2 Glioma	366	-	Significantly improved vs. placebo (Reduced risk of progression/deat h by 61%)

### **Experimental Protocols**

# Enasidenib: Phase I/II Study in Advanced Myeloid Malignancies (NCT01915498)

- Study Design: This was a first-in-human, open-label, dose-escalation and expansion study. [2][4][19]
- Patient Population: Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19]
   The median age was 67 years.[2]
- Methodology: In the dose-escalation phase, patients received enasidenib orally once or twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19]
   The expansion phase utilized a dose of 100 mg once daily, which was selected based on pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]
- Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as overall response rate (ORR), duration of response, and overall survival (OS).[2][15]





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Caption: Workflow for the Phase I/II trial of Enasidenib (NCT01915498).



### Vorasidenib: Phase III INDIGO Study (NCT04164901)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5]
   [20][21]
- Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[20][21]
- Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either vorasidenib (originally specified as 50 mg once daily, though the final approved dose may vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles. Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed radiographic disease progression.[21]
- Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent review committee.[20] A key secondary endpoint was the time to next intervention (TTNI).[18][20]

### **Summary and Conclusion**

While both vorasidenib (**AG-881**) and enasidenib target the oncogenic pathway driven by IDH mutations, they are not direct competitors and have been developed for different therapeutic niches.

- Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce durable remissions and improve survival in this heavily pre-treated population, with an overall response rate of about 40%.[2][3][13]
- Vorasidenib (AG-881) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration,
  making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy
  has been most prominently demonstrated in IDH-mutant low-grade glioma, where it
  significantly delays disease progression compared to placebo.[18]

For researchers and clinicians, the choice between these agents is dictated by the specific cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for



IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of vorasidenib in hematologic malignancies or the potential for combination therapies to overcome resistance.[22][23][24]

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